molecular formula C14H20N6O2 B11513513 1,3-Dimethyl-7-[3-(pyrrolidin-2-ylideneamino)-propyl]-3,7-dihydro-purine-2,6-dione

1,3-Dimethyl-7-[3-(pyrrolidin-2-ylideneamino)-propyl]-3,7-dihydro-purine-2,6-dione

Cat. No.: B11513513
M. Wt: 304.35 g/mol
InChI Key: JJWHIJLFKFHIAG-UHFFFAOYSA-N
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Description

  • This compound, also known as 1,3-dimethyl-8-piperidin-1-yl-7-{2-[(2E)-pyrrolidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione , belongs to the purine class of organic molecules.
  • Its chemical formula is C₁₈H₂₇N₇O₂ with an average mass of approximately 373.45 Da .
  • The compound features a purine core, which is a bicyclic heterocycle containing two fused rings (a pyrimidine ring and an imidazole ring).
  • Its unique structure includes a piperidine ring and a pyrrolidine moiety, making it intriguing for various applications.
  • Preparation Methods

      Synthetic Routes: One synthetic route involves the cyclocondensation of 3-methylpyridine, ethyl acetoacetate, hydroxylamine hydrochloride, and substituted benzoic acids.

      Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often synthesize this compound for specific applications.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on reaction conditions and substituents. For example, reduction may yield corresponding amines.

  • Scientific Research Applications

      Chemistry: The compound serves as a versatile building block for designing novel molecules due to its unique structure.

      Biology: Researchers explore its potential as a scaffold for drug development, especially in antiviral or anticancer agents.

      Medicine: While not directly used as a drug, its derivatives may exhibit biological activity.

      Industry: Its applications extend to materials science, catalysis, and organic synthesis.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific derivatives.
    • It may interact with molecular targets involved in cellular signaling pathways, affecting processes like cell growth, apoptosis, or enzyme activity.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C14H20N6O2

    Molecular Weight

    304.35 g/mol

    IUPAC Name

    7-[3-(3,4-dihydro-2H-pyrrol-5-ylamino)propyl]-1,3-dimethylpurine-2,6-dione

    InChI

    InChI=1S/C14H20N6O2/c1-18-12-11(13(21)19(2)14(18)22)20(9-17-12)8-4-7-16-10-5-3-6-15-10/h9H,3-8H2,1-2H3,(H,15,16)

    InChI Key

    JJWHIJLFKFHIAG-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNC3=NCCC3

    Origin of Product

    United States

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